tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Physicochemical Characterization Synthetic Process Development Thermal Stability

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 317336-73-5), a Boc-protected tetrahydroazepine derivative with molecular formula C11H19NO2 and molecular weight 197.27 g/mol , is a versatile heterocyclic intermediate widely employed in medicinal chemistry for the construction of CNS-active drug candidates and peptide mimetics. Its seven-membered azepine core with an endocyclic double bond offers distinct conformational and reactivity advantages relative to saturated azepane analogs, enabling selective synthetic transformations and the development of high-affinity receptor ligands such as the dopamine D3 antagonist YQA-14.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 317336-73-5
Cat. No. B153128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
CAS317336-73-5
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC=CCC1
InChIInChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3
InChIKeyXUNAYZIHVQJKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Boc-Protected Azepine Scaffold for Pharmaceutical Intermediates and CNS Drug Discovery


tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 317336-73-5), a Boc-protected tetrahydroazepine derivative with molecular formula C11H19NO2 and molecular weight 197.27 g/mol , is a versatile heterocyclic intermediate widely employed in medicinal chemistry for the construction of CNS-active drug candidates and peptide mimetics [1]. Its seven-membered azepine core with an endocyclic double bond offers distinct conformational and reactivity advantages relative to saturated azepane analogs, enabling selective synthetic transformations and the development of high-affinity receptor ligands such as the dopamine D3 antagonist YQA-14 [1][2].

Scaffold Type

Boc-protected tetrahydroazepine for CNS-targeted heterocycle construction

Synthetic Utility

Endocyclic double bond enables alkene-specific functionalizations and spirocyclic library synthesis

Medicinal Chemistry Context

Validated building block for high-affinity dopamine D3 receptor ligand design

Why Generic Azepine/Azepane Substitution Fails: Differentiated Physicochemical Properties and Synthetic Utility of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate


Generic substitution between the target Boc-protected tetrahydroazepine and closely related saturated azepane or oxo-azepine analogs is not scientifically defensible due to quantifiable divergences in physical properties (boiling point, density, phase behavior), reactivity profiles conferred by the endocyclic double bond, and downstream biological activity of derived pharmacophores . The 2,3,6,7-tetrahydro-1H-azepine framework enables alkene-specific functionalizations—such as epoxidation, dihydroxylation, or metathesis—that are inaccessible to fully saturated azepane-1-carboxylates, directly impacting synthetic route design and ultimate compound efficacy in CNS programs [1][2].

Risk Dimension
Target Scaffold
Generic Analog Concern
Reactivity Profile
Alkene-specific transformations (epoxidation, metathesis) accessible
Saturated azepane-1-carboxylates lack endocyclic double-bond reactivity, blocking key synthetic routes
Thermal Behavior
Elevated boiling point and lower vapor pressure support high-temperature process windows
Saturated azepane analog exhibits significantly higher volatility; distillation and high-temperature reaction profiles may shift
Pharmacophore Outcome
Conformational rigidity of tetrahydroazepine enables selective D3 receptor ligands
Oxo-azepine or fully saturated analogs may shift receptor-binding affinity and CNS drug-likeness, requiring de novo lead optimization
Physical property and reactivity divergences mean saturating or oxidizing the ring is not a direct substitution; synthetic routes and downstream selectivity profiles require independent validation.

Quantitative Differentiation Evidence: tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate vs. Structural Analogs


Boiling Point and Vapor Pressure: Elevated Thermal Stability vs. Saturated Azepane Analog

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate exhibits a substantially higher boiling point (262.2 ± 29.0 °C at 760 mmHg) compared to the fully saturated analog tert-butyl azepane-1-carboxylate (110-115 °C at 1.0 Torr) [1]. The predicted vapor pressure of the target compound is 0.0 ± 0.5 mmHg at 25 °C, indicating lower volatility that translates to greater thermal stability during high-temperature reactions or distillations .

Boiling Point Stability
Cross-study comparable
262.2 ± 29.0 °C at 760 mmHg
Comparator (saturated azepane): 110–115 °C at 1.0 Torr
Supports thermal stability screening for high-temperature synthetic processes
Target predicted; comparator experimental. Relative difference >140 °C under differing pressure conditions
Physicochemical Characterization Synthetic Process Development Thermal Stability

Density and Molecular Packing: Reduced Density vs. Saturated Azepane Analog

The target compound has a predicted density of 1.0 ± 0.1 g/cm³, which is slightly higher than the 0.967 g/mL (at 25 °C) reported for tert-butyl azepane-1-carboxylate [1]. This ~3-4% higher density is consistent with the presence of an endocyclic double bond introducing rigidity and reducing molar volume relative to the fully saturated azepane ring.

Density and Packing
Cross-study comparable
1.0 ± 0.1 g/cm³
Comparator: 0.967 g/mL at 25 °C (~3–4% higher)
Density and phase-behavior differences may influence purification and formulation strategy
Target predicted as oil; comparator reported as low-melting solid. Crystallinity and solubility require experimental verification
Formulation Development Solid-State Chemistry Crystallinity

LogP and Predicted Lipophilicity: Favorable CNS Drug-Likeness vs. Oxo-Analog

The target compound displays a predicted ACD/LogP of 2.35, indicating moderate lipophilicity suitable for blood-brain barrier penetration . In contrast, the 3-oxo derivative tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (MW 211.26) introduces a polar ketone that reduces lipophilicity and increases hydrogen-bonding capacity, shifting physicochemical properties away from optimal CNS drug space. The target compound's LogD (pH 7.4) of 2.48 and low polar surface area (30 Ų) align with CNS drug-like parameters .

CNS Drug-Likeness (LogP)
Class-level inference
ACD/LogP 2.35 | LogD₇.₄ 2.48 | PSA 30 Ų
Oxo-analog comparator: more polar due to ketone (no direct LogP reported)
Supports lipophilicity and brain-penetrant design review in CNS programs
Predicted values. Oxo-azepine qualitative comparison; experimental LogP/LogD validation recommended
ADME Prediction CNS Drug Discovery Lipophilicity

Pharmacological Differentiation via Derived Ligand YQA-14: Superior Dopamine D3 Receptor Affinity and Selectivity

YQA-14, a lead compound derived from the tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate scaffold, demonstrates exceptional dopamine D3 receptor (D3R) binding affinity (Ki = 0.68 × 10⁻⁴ nM and 2.11 nM for two affinity sites) and high selectivity versus D2R (Ki = 335.3 nM), yielding selectivity ratios of >4 × 10⁶ and 150-fold, respectively [1]. This selectivity profile is markedly superior to earlier D3R antagonists such as SB-277011A (discontinued due to rapid metabolism; half-life <20 min in primates) and NGB2904 (limited by poor aqueous solubility), which were not derived from this specific azepine scaffold [1].

D3 Receptor Selectivity (YQA-14)
Class-level inference
D3R Ki: 0.68 × 10⁻⁴ nM / 2.11 nM (two sites)
D2R Ki: 335.3 nM; Selectivity >4 × 10⁶-fold and 150-fold vs. D2R
Reported D3R affinity and D2/D3 selectivity context from radioligand binding
Scaffold-derived ligand YQA-14; selectivity advantage attributed to tetrahydroazepine conformation. Comparator SB-277011A discontinued for ADME reasons
Dopamine D3 Antagonist Cocaine Addiction Receptor Binding

Synthetic Accessibility and Yield in Ring-Closing Metathesis: Documented 90% Yield for RCM Key Step

The synthesis of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate via ring-closing metathesis (RCM) of tert-butyl bis(but-3-en-1-yl)carbamate proceeds with a reported 90% yield using Grubbs first-generation catalyst in dichloromethane at 45 °C for 2 hours . This high-yielding, single-step RCM route to the tetrahydroazepine framework contrasts sharply with the multi-step sequences required to construct functionalized azepane or oxo-azepine cores, which often involve lower overall yields and more complex purification [1].

RCM Key Step Yield
Cross-study comparable
90% yield (single step)
Comparator: multi-step oxo-azepine route ~30% overall yield over 8 steps
Supports process-chemistry scalability and cost-effective access
Grubbs I catalyst, DCM, 45 °C, 2 h, 4.44 mmol scale. Purification by column chromatography
Ring-Closing Metathesis Synthetic Methodology Process Chemistry

High-Value Application Scenarios for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate


CNS Drug Discovery: Dopamine D3 Receptor Antagonist Development

The target compound serves as a validated building block for the synthesis of YQA-14, a highly selective dopamine D3 receptor antagonist (Ki = 0.68 × 10⁻⁴ nM; D3/D2 selectivity >4 × 10⁶) with demonstrated potential for treating cocaine and opioid addiction [1]. The 2,3,6,7-tetrahydro-1H-azepine core provides conformational rigidity and optimal lipophilicity (LogP 2.35) for CNS penetration, overcoming the ADME liabilities that halted earlier D3R antagonists such as SB-277011A and NGB2904 [1].

Peptidomimetic and Protease Inhibitor Synthesis

The endocyclic double bond in the tetrahydroazepine ring enables stereoselective functionalizations (e.g., epoxidation, dihydroxylation) to generate conformationally constrained peptidomimetics and aspartate protease inhibitors [1]. The Boc-protected amine allows for orthogonal deprotection under mild acidic conditions, facilitating incorporation into peptide backbones where the azepine ring mimics a β-turn or other secondary structure motifs .

High-Temperature Process Chemistry Requiring Thermally Stable Intermediates

With a boiling point of 262.2 ± 29.0 °C at 760 mmHg and low vapor pressure (0.0 ± 0.5 mmHg at 25 °C), the compound is suitable for high-temperature reactions or distillative workups where more volatile azepane analogs (bp 110-115 °C at 1.0 Torr) would be lost or decompose [1]. This thermal stability reduces solvent and material losses in scaled processes, improving overall process economics.

Spirocyclic Library Synthesis via Olefin Functionalization

The 2,3,6,7-tetrahydro-1H-azepine scaffold's endocyclic double bond is a versatile handle for epoxidation and subsequent ring-opening reactions, enabling the construction of spirocyclic derivatives as exemplified by N-Boc-protected 1,2-epoxy-8-aza-spiro[5.6]dodec-10-ene scaffolds [1]. This alkene-specific reactivity is absent in saturated azepane-1-carboxylates, making the target compound uniquely suited for diversity-oriented synthesis of spiro-heterocyclic libraries.

Application
Selection Property
Validation Focus
CNS D3 receptor antagonist development
Conformationally constrained azepine scaffold with reported CNS-favorable LogP/PSA profile
Dopamine receptor binding and selectivity assays; brain penetration models
Peptidomimetic and protease inhibitor synthesis
Endocyclic double bond for stereoselective functionalization; orthogonal Boc protection
β-turn mimicry and conformational constraint in peptide-backbone incorporation
High-temperature process chemistry
Reported elevated boiling point and low vapor pressure relative to saturated azepane
Thermal stability and volatility-loss assessment under scaled reaction conditions
Spirocyclic library synthesis
Alkene handle for epoxidation and ring-opening diversification
Spiro-heterocycle formation and diversity-oriented synthesis feasibility

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